molecular formula C6H6N2O2S B073560 2-Methylsulfanylpyrimidine-4-carboxylic acid CAS No. 1126-44-9

2-Methylsulfanylpyrimidine-4-carboxylic acid

Cat. No. B073560
CAS RN: 1126-44-9
M. Wt: 170.19 g/mol
InChI Key: IAGNLKODEFUQDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylsulfanylpyrimidine-4-carboxylic acid and related compounds involves multiple steps, including the use of microwave-assisted solution- and solid-phase methods. These methods have been developed for the efficient synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, demonstrating the versatility and efficiency of modern synthetic techniques (Matloobi & Kappe, 2007).

Molecular Structure Analysis

The molecular structure of derivatives related to 2-Methylsulfanylpyrimidine-4-carboxylic acid, such as diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate), has been determined through X-ray diffraction and quantum chemical DFT analysis. These studies reveal detailed insights into the conformation and vibrational characteristics of the molecules, indicating the importance of the disulfide bridge in determining the molecular structure (Sąsiadek et al., 2016).

Chemical Reactions and Properties

2-Methylsulfanylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including nucleophilic substitutions and oxidative transformations. These reactions facilitate the synthesis of a range of derivatives with potential biological and pharmaceutical applications. The reactivity of the compound is significantly influenced by the presence of the methylsulfanyl and carboxylic acid groups, which can be modified to generate novel compounds with desired properties (Grigoryan, Kaldrikyan, & Melik-Ogandzhanyan, 2012).

Physical Properties Analysis

The physical properties of 2-Methylsulfanylpyrimidine-4-carboxylic acid and its derivatives are crucial for their application in various fields. These properties include solubility, melting point, and crystallinity, which can be tailored through molecular modifications. The detailed structural analysis contributes to understanding how these properties are influenced by molecular conformation and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of 2-Methylsulfanylpyrimidine-4-carboxylic acid, including acidity, basicity, and reactivity towards various reagents, are central to its applications in synthesis and drug design. Studies focusing on the functional group-induced behavior, such as excited state intramolecular proton transfer (ESIPT), highlight the compound's potential in developing fluorescent probes and materials (Jana, Dalapati, & Guchhait, 2013).

Scientific Research Applications

Synthesis and Derivative Formulation

2-Methylsulfanylpyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various chemical compounds. A study by Komkov et al. (2012) demonstrated the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives using a compound closely related to 2-Methylsulfanylpyrimidine-4-carboxylic acid, highlighting its utility in creating new chemical entities Komkov et al., 2012. Similarly, Matloobi and Kappe (2007) developed an efficient microwave-assisted method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, showcasing the versatility of pyrimidine derivatives in chemical synthesis Matloobi & Kappe, 2007.

Antiviral and Cytotoxic Activity

The antiviral and cytotoxic properties of pyrimidine derivatives have been a subject of interest in scientific research. Al-Harbi and Abdel-Rahman (2012) synthesized 4-methylsulfanylpyrimidin-2(1H)-one peptide nucleic acid analogs and assessed their antiviral activity against hepatitis B virus Al-Harbi & Abdel-Rahman, 2012. Stolarczyk et al. (2018) explored the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, further contributing to the understanding of the biological applications of pyrimidine derivatives Stolarczyk et al., 2018.

Catalytic and Biochemical Applications

Pyrimidine derivatives also find applications in catalysis and biochemical studies. For instance, Zolfigol et al. (2015) synthesized novel, mild, and biological-based nano organocatalysts, demonstrating their catalytic applications in various synthesis processes Zolfigol et al., 2015. Furthermore, Jana et al. (2013) conducted a combined spectroscopic and density functional theory study on a derivative of 2-Methylsulfanylpyrimidine-4-carboxylic acid, uncovering its excited state intramolecular proton transfer process, which is crucial in the preparation of pyrimidopyrimidines as protein kinase inhibitors Jana et al., 2013.

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGNLKODEFUQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304315
Record name 2-Methylsulfanylpyrimidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfanylpyrimidine-4-carboxylic acid

CAS RN

1126-44-9
Record name 1126-44-9
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Record name 2-Methylsulfanylpyrimidine-4-carboxylic acid
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Record name 2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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Synthesis routes and methods

Procedure details

In step a of scheme 1, reaction of the ketone with diethyl oxalacetate in the presence of a base, such as sodium ethoxide, and an organic solvent such as ethanol, provides the dioxobutanoic acid. Refluxing the dioxobutanoic acid, in step b, in the presence of a base, such as EtONa, and 2-methylisothiourea followed by and organic extraction and acid wash provides the 2-(methylthio)pyrimidine-4-carboxylic acid. In step c, the carboxylic acid is converted to the amide using standard amine coupling methodologies, such as with PyBOP or EDC, in the presence of the appropriate amine, e.g., NHRcRd. In step d, oxidation of the thiol with an oxidizing agent such as m-CPBA or H2O2 in CH3CO2H provides the sulfinyl or sulfonyl compound. In step e, reaction of the sulfinyl or sulfonyl compound with the appropriate amine, HNRaRb, in an organic solvent such as dioxane provides the compound of formula I.
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